![molecular formula C16H30N4S B12560685 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 144397-82-0](/img/structure/B12560685.png)
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound that features a thiophene ring attached to a tetraazacyclotetradecane backbone. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. The tetraazacyclotetradecane structure is a macrocyclic compound containing four nitrogen atoms, which can act as ligands in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Ethyl Group: The thiophene derivative is then reacted with ethylating agents under basic conditions to form 2-(Thiophen-3-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, acids like sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable complexes that can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Thiophen-2-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Similar structure but with the thiophene ring attached at a different position.
1-[2-(Furan-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a furan ring instead of a thiophene ring.
1-[2-(Pyrrole-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in materials science and coordination chemistry .
Propiedades
Número CAS |
144397-82-0 |
|---|---|
Fórmula molecular |
C16H30N4S |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
1-(2-thiophen-3-ylethyl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H30N4S/c1-5-17-8-9-18-7-2-11-20(13-10-19-6-1)12-3-16-4-14-21-15-16/h4,14-15,17-19H,1-3,5-13H2 |
Clave InChI |
OVKFLWPFAYFDJY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCCN(CCNC1)CCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
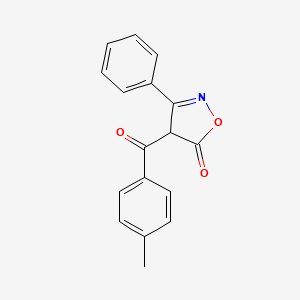
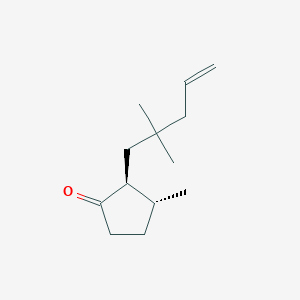
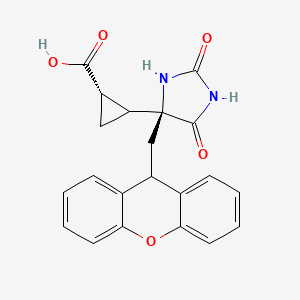
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
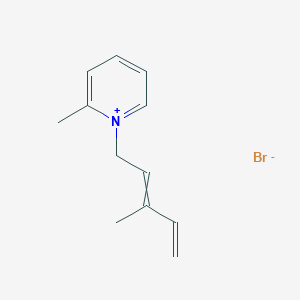
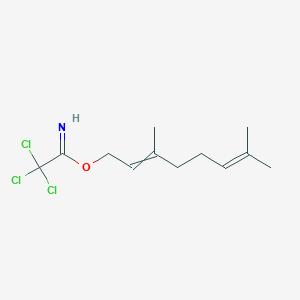
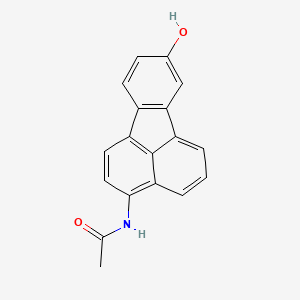

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)

methyl}benzoic acid](/img/structure/B12560650.png)
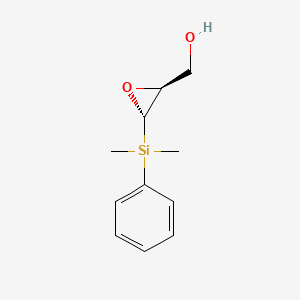
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
